2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid

GABAB receptor pharmacology Receptor selectivity Neurotransmitter antagonism

Procure 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid (SCH 50911) with guaranteed (2S)-enantiomer purity. This active GABAB antagonist achieves >90-fold selectivity over GABAA receptors. Inactive (2R) enantiomer (SCH 50910) available as negative control. Oral bioavailability simplifies rodent behavioral studies. Demanding the correct stereochemistry is essential; analogs (des-methyl, racemic) are pharmacologically inert. Ensure experimental reproducibility with the validated reference standard.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 733717-87-8
Cat. No. B1681546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid
CAS733717-87-8
Synonyms(+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid
2-morpholineacetic acid, 5,5-dimethyl-, hydrochloride, (2R)-
2-morpholineacetic acid, 5,5-dimethyl-, hydrochloride, (2S)-
5,5-dimethyl-2-morpholineacetic acid hydrochloride
SCH 50910
SCH 50911
SCH-50910
SCH-50911
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1(COC(CN1)CC(=O)O)C
InChIInChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1
InChIKeySEYCKMQSPUVYEF-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid (SCH 50911) as a GABAB Receptor Antagonist: Compound Identification and Baseline Characteristics


2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid (CAS: 733717-87-8), commonly designated SCH 50911, is a chiral morpholine acetic acid derivative with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound functions as a selective and competitive antagonist of the GABAB receptor, a G protein-coupled receptor that mediates inhibitory neurotransmission in the central nervous system [1]. As the active (2S) enantiomer of the 5,5-dimethylmorpholin-2-yl acetic acid scaffold, SCH 50911 is orally bioavailable and demonstrates significant selectivity for GABAB over GABAA receptors . The compound serves as a well-validated pharmacological tool for dissecting GABAB receptor function in neuroscience research and has been systematically characterized across multiple experimental systems [1].

Why Generic Substitution of 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid Fails: Stereochemical and Structural Determinants of Pharmacological Activity


The pharmacological activity of 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid is contingent upon specific stereochemical and structural features that cannot be replicated by closely related analogs. The (2S) absolute configuration is essential for GABAB receptor antagonism, as the (2R) enantiomer (SCH 50910) displays no measurable activity at concentrations up to 500 μM in functional assays [1]. Similarly, the geminal 5,5-dimethyl substitution pattern on the morpholine ring is critical; the racemic des‑methyl analog (SCH 48588) exhibits only marginal activity (51.3% increase in [³H]GABA overflow at 100 μM) compared to the 148% maximal effect achieved by SCH 50911 at just 10 μM [1]. Furthermore, substitution or removal of the acetic acid moiety or modification of the morpholine ring geometry alters the hydrogen-bonding network and lipophilic interactions necessary for competitive binding at the GABAB orthosteric site [2]. Consequently, procurement of compounds lacking the precise (2S)‑5,5‑dimethylmorpholin‑2‑yl acetic acid architecture will yield pharmacologically inert or substantially attenuated material, introducing uncontrolled variability into experimental designs and invalidating cross‑study comparisons.

Quantitative Comparative Evidence for 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid: Selectivity, Potency, and Stereochemical Differentiation


Selectivity Profile of 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid: Quantitative Differentiation from GABAA and GABAC Receptor Antagonists

2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid (SCH 50911) demonstrates a defined selectivity window for the GABAB receptor relative to the GABAA receptor. In competitive binding assays, SCH 50911 exhibits an IC50 of 1.1 μM for the GABAB receptor, whereas it displays no detectable binding affinity for the GABAA receptor at concentrations up to 100 μM . The selectivity ratio (GABAA IC50 / GABAB IC50) exceeds 90-fold, establishing a clear concentration range for selective GABAB antagonism in experimental systems where both receptor subtypes are co‑expressed. For comparative context, CGP 35348—a first‑generation GABAB antagonist—exhibits an IC50 approximately 60‑fold higher than SCH 50911 at the GABAB receptor, underscoring the enhanced potency of SCH 50911 within the same pharmacological class .

GABAB receptor pharmacology Receptor selectivity Neurotransmitter antagonism

Functional Antagonism in Native Tissue: Concentration‑Dependent GABAB Receptor Blockade by 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid in Rat Neocortical Slices

In rat neocortical slice preparations maintained in Mg²⁺‑free Krebs medium, 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid (SCH 50911) reversibly antagonizes the depressant effects of the GABAB receptor agonist baclofen (EC50 = 6 μM). SCH 50911 (5, 10, and 25 μM) produces a concentration‑dependent rightward shift in the baclofen concentration‑response curve, yielding an apparent pA2 value of 6.0 ± 0.1 [1]. At the presynaptic GABAB autoreceptor, SCH 50911 antagonizes GABA‑mediated inhibition of [³H]GABA release in a concentration‑dependent manner with an IC50 of 3 μM. The maximal enhancement of electrically‑stimulated [³H]overflow reached 148 ± 10.5% at 10 μM SCH 50911, demonstrating robust functional antagonism of endogenous GABAB receptor tone in native neuronal circuitry [1].

Electrophysiology Ex vivo pharmacology GABAB receptor function

Stereochemical Determinants of Activity: Enantioselective GABAB Receptor Antagonism by 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid Compared to (2R) and Des‑Methyl Analogs

The (2S) absolute configuration of 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid (SCH 50911) is a non‑negotiable determinant of GABAB receptor antagonism. In rat neocortical slice assays, the (2R) enantiomer (SCH 50910) at a concentration of 500 μM produced no detectable antagonism of baclofen‑induced depression of spontaneous discharges, whereas SCH 50911 exhibited robust antagonism at concentrations as low as 5 μM [1]. Similarly, SCH 50910 at 100 μM failed to alter electrically‑evoked [³H]GABA overflow, in marked contrast to the 148% enhancement elicited by 10 μM SCH 50911 [1]. The racemic des‑methyl analog (SCH 48588) at 100 μM increased [³H]GABA overflow by only 51.3 ± 11.6%, compared to the maximal 148% increase achieved by SCH 50911 at 10 μM [1]. The primary SAR study further established that among 24 synthesized morpholine‑2S‑acetic acid derivatives, SCH 50911 (compound 2s in the series) exhibited optimal GABAB antagonist activity in [³H]GABA release assays [2].

Chiral pharmacology Structure‑activity relationship Enantioselectivity

Oral Bioavailability and In Vivo Pharmacological Efficacy of 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid

2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid (SCH 50911) is characterized as an orally active GABAB receptor antagonist, distinguishing it from peptide‑based or peripherally restricted GABAB antagonists that require parenteral administration or fail to cross the blood‑brain barrier . While detailed pharmacokinetic parameters (Cmax, t½, AUC) are not publicly disclosed in the primary literature, the oral activity has been demonstrated in multiple in vivo studies. In GHB‑dependent rats, oral administration of SCH 50911 induces an acute withdrawal syndrome characterized by convulsions, confirming central nervous system penetration and functional GABAB receptor blockade [1]. In mice, SCH 50911 effectively and rapidly reverses the sedative and respiratory depressant effects of γ‑hydroxybutyrate (GHB) overdose, further substantiating its in vivo oral bioavailability and central activity [2].

In vivo pharmacology Pharmacokinetics Behavioral pharmacology

Comparative Potency Among Structurally Related GABAB Antagonists: 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid as the Optimized Scaffold

The structure‑activity relationship (SAR) study that characterized the substituted morpholine‑2S‑acetic acid series evaluated 24 compounds with systematic variations at the morpholine nitrogen (N‑substituents) and the 5‑position (alkyl and aryl groups). Among the entire series, 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid (designated compound 2s) demonstrated optimal GABAB antagonist activity as assessed by antagonism of baclofen‑induced inhibition of electrically‑evoked [³H]GABA release from rat neocortical slices [1]. Compounds bearing larger 5‑substituents (e.g., ethyl, phenyl) or N‑alkyl modifications exhibited reduced potency or diminished maximal efficacy. The 5,5‑dimethyl substitution pattern was specifically identified as the optimal balance between lipophilicity, steric bulk, and conformational constraint necessary for high‑affinity interaction with the GABAB receptor orthosteric binding pocket [1].

Structure‑activity relationship Medicinal chemistry GABAB antagonist optimization

Validated Research Application Scenarios for 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid Based on Quantitative Evidence


Selective Pharmacological Dissection of GABAB Receptor Function in Native Neuronal Tissue

2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid is optimally suited for ex vivo electrophysiological studies requiring selective, reversible GABAB receptor blockade in brain slice preparations. At concentrations of 5-25 μM, the compound produces a concentration‑dependent antagonism of postsynaptic GABAB responses (pA2 = 6.0 ± 0.1) without affecting GABAA‑mediated signaling at concentrations up to 100 μM [1]. The >90‑fold selectivity window ensures that observed alterations in neuronal excitability, synaptic transmission, or network oscillations can be confidently attributed to GABAB receptor modulation. The availability of the inactive (2R) enantiomer (SCH 50910) provides a built‑in negative control for verifying on‑target effects within the same experimental system [1].

In Vivo Behavioral Pharmacology Studies Requiring Oral GABAB Receptor Antagonism

For rodent behavioral paradigms involving GABAB receptor function—including studies of anxiety, addiction, learning and memory, and motor control—2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid offers the practical advantage of oral administration [1]. Validated in vivo applications include the induction of withdrawal syndrome in GHB‑dependent rats (convulsions, tremors) and reversal of GHB overdose symptoms in mice [2]. The oral route eliminates the need for surgical cannulation or repeated intraperitoneal injections, reducing experimental variability and animal stress. Dose‑response studies should be guided by the in vitro IC50 of 1.1 μM and functional pA2 of 6.0 to estimate target engagement concentrations in brain tissue.

Structure‑Activity Relationship Studies and Chemical Probe Validation

As the optimized compound within the substituted morpholine‑2S‑acetic acid chemical series, 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid serves as the benchmark reference standard for validating novel GABAB receptor antagonists or chemical probes [1]. Researchers can use SCH 50911 as a positive control to establish assay sensitivity and dynamic range in receptor binding, functional antagonism, and in vivo efficacy studies. The compound's well‑characterized selectivity profile (no GABAA binding at 100 μM) and stereochemical requirements (complete inactivity of the (2R) enantiomer) provide robust criteria for assessing target engagement and off‑target liability of newly synthesized analogs [1].

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